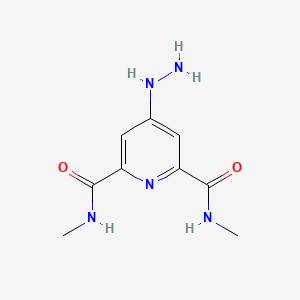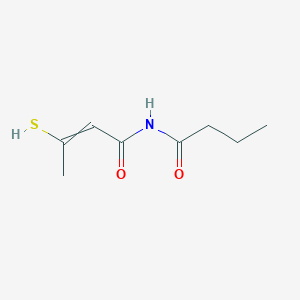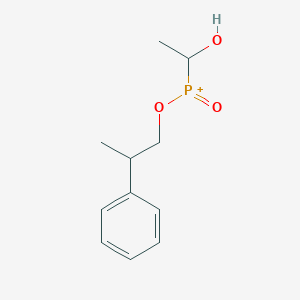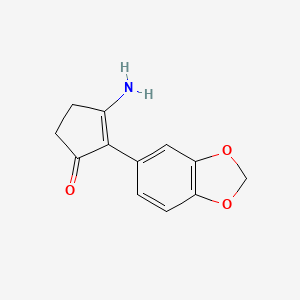![molecular formula C13H12O2 B14395769 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 89858-93-5](/img/structure/B14395769.png)
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound characterized by its rigid and conformationally defined structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be achieved through several methods. One notable approach involves the use of a gold-catalyzed cascade reaction, which allows for the efficient construction of the oxabicyclo[3.2.1]octane ring system . This method employs a cyclo-hexane-trans-1,4-diol with an alkyne side chain in the presence of an Au(I) catalyst, resulting in the formation of the desired bicyclic structure through a sequence of cyclization and semi-pinacol rearrangements .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tempo oxoammonium tetrafluoroborate and ZnBr2, which promote tandem C–H oxidation and oxa-[3,3] Cope rearrangement . Additionally, the use of protecting groups like trimethylsilyl ethers can influence the diastereoselectivity of the reactions .
Major Products: The major products formed from the reactions of this compound include spirocyclic dihydrofurans, alkynes, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has a wide range of scientific research applications. In chemistry, it serves as a valuable starting material for the synthesis of polyoxygenated fragments found in natural products . In biology, it is used in the study of enzyme-mediated biooxidations, such as the Baeyer–Villiger biooxidation, which converts the compound into chiral lactones with high enantioselectivity . In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anticancer activities . In industry, it is utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, in the Baeyer–Villiger biooxidation, the compound undergoes enzymatic oxidation to form chiral lactones, which are intermediates in the synthesis of bioactive compounds . The rigid bicyclic structure of the compound allows for precise control over the stereochemistry of the reactions, leading to high regio- and enantioselectivity .
Vergleich Mit ähnlichen Verbindungen
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane . While these compounds share a similar bicyclic framework, this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Similar Compounds
- 8-Azabicyclo[3.2.1]octane
- 8-Oxabicyclo[3.2.1]octane
- 2,6-Dioxabicyclo[3.2.1]octane
Eigenschaften
CAS-Nummer |
89858-93-5 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
6-phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C13H12O2/c14-10-6-11-8-12(13(7-10)15-11)9-4-2-1-3-5-9/h1-5,8,11,13H,6-7H2 |
InChI-Schlüssel |
BZHLVALCHWUVEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=C(C(O2)CC1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



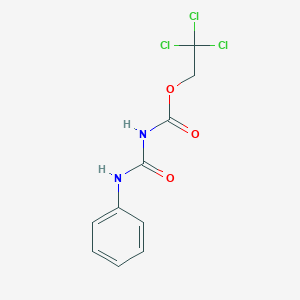
silane](/img/structure/B14395717.png)
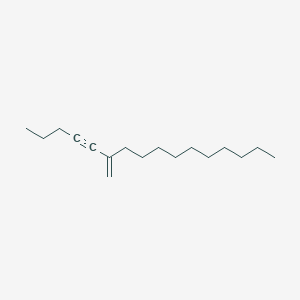

![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
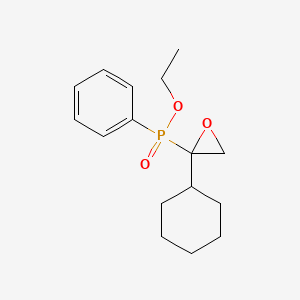

![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
